REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[CH:4][CH:3]=1.[OH2:19].[CH2:20]([CH:22]1[O:24][CH2:23]1)[Cl:21]>C(O)(=O)C>[Cl:21][CH2:20][CH:22]([OH:19])[CH2:23][NH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH:18][CH2:23][CH:22]([OH:24])[CH2:20][Cl:21])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stir overnight (about 16 hours)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was raised to between 90° and 100° C.
|
Type
|
CUSTOM
|
Details
|
slowly during 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining this temperature range
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the external heating source was removed
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
ADDITION
|
Details
|
200 ml of acetic acid containing 20% water was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitated product was isolated by filtration
|
Type
|
WASH
|
Details
|
The filter-cake was rinsed with 20% aqueous acetic acid
|
Type
|
DISTILLATION
|
Details
|
by distilled water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This material was further dried in-vacuo over P2O5
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC(CCl)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |